Lonodelestat (TFA)

Description

Role of Neutrophil Elastase in Inflammatory Pathophysiology

Human neutrophil elastase (hNE) is a powerful serine protease stored in the azurophilic granules of neutrophils, a type of white blood cell that forms a crucial part of the innate immune system. researchgate.net Under normal physiological conditions, hNE plays a vital role in host defense by degrading proteins of invading pathogens. researchgate.net However, in chronic inflammatory states, the regulation of hNE activity becomes imbalanced. Excessive and sustained release of hNE into the extracellular space leads to the degradation of host tissue components, including elastin (B1584352), collagen, and fibronectin. spexisbio.comatsjournals.org This enzymatic destruction contributes significantly to the tissue damage observed in a variety of inflammatory diseases, particularly those affecting the lungs. atsjournals.org

In conditions such as cystic fibrosis (CF), chronic obstructive pulmonary disease (COPD), and non-cystic fibrosis bronchiectasis, high levels of hNE are found in the airways. atsjournals.orgsanthera.com This excess hNE activity is not only responsible for the breakdown of lung structural proteins, leading to conditions like emphysema, but it also perpetuates the inflammatory cycle. atsjournals.org hNE can cleave a range of proteins involved in the immune response, leading to the production of pro-inflammatory cytokines and creating a sustained influx of neutrophils to the site of inflammation. spexisbio.comatsjournals.org This creates a vicious cycle of inflammation and tissue damage, which is a hallmark of these chronic respiratory diseases. spexisbio.com

The Scientific Rationale for Neutrophil Elastase Inhibition as a Therapeutic Strategy

Given the pivotal and often detrimental role of hNE in the pathophysiology of chronic inflammatory diseases, its inhibition presents a compelling therapeutic strategy. The core rationale is that by specifically targeting and neutralizing the enzymatic activity of hNE, it is possible to break the cycle of inflammation and tissue destruction. This approach aims to protect the structural integrity of tissues, such as the lung parenchyma, and to dampen the pro-inflammatory signaling that drives disease progression.

An ideal hNE inhibitor would be highly potent and selective, meaning it would effectively block hNE activity at low concentrations without significantly affecting other essential enzymes in the body, thereby minimizing potential off-target effects. atsjournals.org Furthermore, for respiratory diseases, local delivery of an inhibitor to the lungs via inhalation is an attractive administration route. This method can achieve high therapeutic concentrations at the site of action while keeping systemic exposure low, which is expected to reduce the risk of systemic side effects. atsjournals.orgsanthera.com The development of compounds like Lonodelestat is a direct result of this scientific rationale, aiming to provide a targeted therapy that addresses a key driver of inflammatory lung diseases. santhera.comcysticfibrosisnewstoday.com

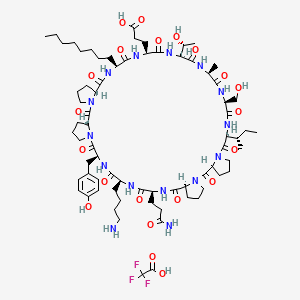

Structure

2D Structure

Properties

Molecular Formula |

C73H112F3N15O21 |

|---|---|

Molecular Weight |

1592.8 g/mol |

IUPAC Name |

3-[(3R,9S,12S,15S,18S,24S,30S,33S,36S,39S,42S,45S,48S)-12-(4-aminobutyl)-15-(3-amino-3-oxopropyl)-30-[(2S)-butan-2-yl]-39-[(1R)-1-hydroxyethyl]-33-(hydroxymethyl)-9-[(4-hydroxyphenyl)methyl]-36-methyl-45-octyl-2,8,11,14,17,23,29,32,35,38,41,44,47-tridecaoxo-1,7,10,13,16,22,28,31,34,37,40,43,46-tridecazapentacyclo[46.3.0.03,7.018,22.024,28]henpentacontan-42-yl]propanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C71H111N15O19.C2HF3O2/c1-6-8-9-10-11-12-19-46-60(94)76-48(30-32-56(91)92)63(97)82-58(42(5)88)67(101)74-41(4)59(93)80-50(39-87)64(98)81-57(40(3)7-2)71(105)86-37-18-24-54(86)70(104)84-35-16-22-52(84)66(100)78-47(29-31-55(73)90)62(96)75-45(20-13-14-33-72)61(95)79-49(38-43-25-27-44(89)28-26-43)68(102)85-36-17-23-53(85)69(103)83-34-15-21-51(83)65(99)77-46;3-2(4,5)1(6)7/h25-28,40-42,45-54,57-58,87-89H,6-24,29-39,72H2,1-5H3,(H2,73,90)(H,74,101)(H,75,96)(H,76,94)(H,77,99)(H,78,100)(H,79,95)(H,80,93)(H,81,98)(H,82,97)(H,91,92);(H,6,7)/t40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,53+,54-,57-,58-;/m0./s1 |

InChI Key |

ZWRNMBNZWIWEAP-QNJOTTJMSA-N |

Isomeric SMILES |

CCCCCCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@@H]4C(=O)N5CCC[C@H]5C(=O)N1)CC6=CC=C(C=C6)O)CCCCN)CCC(=O)N)[C@@H](C)CC)CO)C)[C@@H](C)O)CCC(=O)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCCCCCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N1)CC6=CC=C(C=C6)O)CCCCN)CCC(=O)N)C(C)CC)CO)C)C(C)O)CCC(=O)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Lonodelestat Tfa : a Peptide Inhibitor of Human Neutrophil Elastase

Structural Design Principles of Lonodelestat (TFA) as a Peptide-Based Inhibitor

Lonodelestat is a macrocyclic peptide composed of 13 amino acids. Its design as a Protein Epitope Mimetic (PEM) is a key principle underlying its function. PEMs are structured to mimic the specific three-dimensional shapes of protein segments, such as β-hairpins or α-helices, that are involved in biological interactions. nih.gov This approach allows for the creation of smaller, more stable molecules that can replicate the binding affinity and specificity of larger proteins. nih.gov

The macrocyclic structure of Lonodelestat provides conformational rigidity, which is crucial for its high affinity and selectivity for the target enzyme. By constraining the peptide into a specific shape, the molecule is pre-organized for binding to the active site of human neutrophil elastase, reducing the entropic penalty of binding and thus increasing potency. This design strategy aims to create a molecule that fits precisely into the enzyme's binding pocket, functioning as a "key" for a specific "lock."

Molecular Mechanism of Human Neutrophil Elastase Inhibition by Lonodelestat (TFA)

Lonodelestat functions as a competitive and reversible inhibitor of human neutrophil elastase. researchgate.net This means it temporarily binds to the active site of the enzyme, preventing the natural substrate from binding and being cleaved. The reversible nature of the inhibition is a critical feature, as it allows for a controlled and transient effect.

Kinetic Characterization of Elastase-Lonodelestat (TFA) Interactions

The interaction between an inhibitor and its target enzyme can be characterized by its association (k_on) and dissociation (k_off) rate constants. These kinetic parameters determine how quickly the inhibitor binds to the enzyme and how long the inhibitor-enzyme complex persists. Lonodelestat is known to be a reversible inhibitor, meaning it binds and unbinds from the enzyme. nih.gov

| Inhibitor | Target Enzyme | Association Rate (k_on) (M⁻¹s⁻¹) | Dissociation Rate (k_off) (s⁻¹) |

| Elafin | Human Leukocyte Elastase | 3.6 x 10⁶ | 6.0 x 10⁻⁴ |

This table shows kinetic data for elafin as a representative example of a reversible elastase inhibitor. Specific kinetic constants for Lonodelestat are not publicly available.

Origin and Development from Macrocycle Platforms (e.g., PEMFinder™)

Lonodelestat (POL6014) was discovered and developed by Polyphor AG (now Spexis) using their proprietary macrocycle technology platform, specifically the PEMfinder™ library. medchemexpress.combiochempartner.com This platform is a collection of thousands of unique, synthetically derived macrocyclic peptides. biochempartner.com

The core concept of the PEMfinder™ technology is to create molecules that mimic the three-dimensional structure of protein epitopes, which are the parts of a protein that are recognized by other molecules. nih.gov By creating a library of these "protein epitope mimetics," researchers can screen for compounds that bind to specific disease targets, such as human neutrophil elastase. biochempartner.com The development of Lonodelestat from this platform highlights the potential of macrocycle chemistry to generate novel drug candidates with high potency and selectivity. medchemexpress.com

Preclinical Pharmacological Characterization of Lonodelestat Tfa

In Vitro Pharmacological Studies of Lonodelestat (TFA)

In vitro studies are fundamental in pharmacology for determining a compound's direct effects on specific biological targets, such as enzymes and cells, in a controlled environment. For Lonodelestat, these studies were essential to confirm its activity and selectivity as a human neutrophil elastase (hNE) inhibitor.

Lonodelestat has been characterized as a novel, highly potent, selective, and reversible inhibitor of human neutrophil elastase (hNE). spexisbio.com Enzymatic inhibition assays are designed to measure the extent to which a compound can block the activity of a specific enzyme. In the case of Lonodelestat, these assays confirmed its strong inhibitory effect on hNE, an enzyme implicated in the degradation of lung tissue in various pulmonary diseases. santhera.comcysticfibrosisnewstoday.com

The relationship between the concentration of a drug and the magnitude of its effect is described by a dose-response relationship. msdmanuals.comwikipedia.org Preclinical and early clinical studies have demonstrated a linear dose-exposure and dose-response relationship for Lonodelestat, indicating that as the dose of the drug increases, there is a proportional increase in its concentration in the body and its therapeutic effect. santhera.comspexisbio.compatsnap.com This predictability is a key attribute in determining its potential for clinical use.

Table 1: In Vitro Inhibitory Characteristics of Lonodelestat

| Characteristic | Description | Source(s) |

|---|---|---|

| Target Enzyme | Human Neutrophil Elastase (hNE) | medchemexpress.commedkoo.comspexisbio.com |

| Inhibition Type | Potent, Selective, Reversible | spexisbio.com |

| Dose-Response | A linear dose-exposure relationship was observed. | santhera.compatsnap.com |

| Mechanism | Acts as an inhibitor of hNE, a protease released by activated neutrophils that can cause tissue damage. spexisbio.com | spexisbio.com |

Neutrophils are key players in the body's innate immune response. dovepress.com When activated by inflammatory signals, they release a variety of substances, including proteases like human neutrophil elastase (hNE), from their granules to combat pathogens. spexisbio.comnih.gov However, excessive or chronic release of hNE can lead to damage of host tissues, a hallmark of many inflammatory lung conditions. cysticfibrosisnewstoday.com

Cellular models using isolated human neutrophils or cell lines are employed to study the processes of neutrophil activation and subsequent elastase release. dovepress.comnih.gov These in vitro systems allow researchers to investigate how drug candidates like Lonodelestat can interfere with these pathological processes. Studies confirmed that Lonodelestat is a potent inhibitor of both free and membrane-bound hNE, demonstrating its effectiveness at the cellular level before advancing to more complex in vivo models. spexisbio.com

In Vivo Preclinical Studies: Animal Models of Inflammatory Lung Disease

Following promising in vitro results, Lonodelestat was evaluated in various animal models of inflammatory lung disease to assess its efficacy in a living organism. These studies are critical for understanding how the compound behaves in a complex biological system and its potential to treat human diseases.

Animal models designed to mimic neutrophil-driven lung inflammation are essential for testing new anti-inflammatory therapies. nih.gov Preclinical research has consistently shown that Lonodelestat is effective in animal models of neutrophil activation within lung tissue. santhera.comglobenewswire.comspexisbio.com These studies demonstrated that the administration of Lonodelestat could reduce key inflammatory markers and decrease the number of neutrophils in the lungs, validating its mechanism of action in a live animal model. medkoo.com

Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by widespread inflammation and neutrophil infiltration in the lungs. nih.gov Animal models that replicate the features of ALI are crucial for developing new treatments. rug.nl

Lonodelestat has been assessed in mouse models of ALI, where lung injury was induced by human neutrophil elastase (HNE). santhera.commedchemexpress.com In these models, intranasally administered Lonodelestat was found to significantly and dose-dependently reduce the inflammatory processes associated with ALI. medchemexpress.com This demonstrates its protective effect against elastase-induced lung damage. medchemexpress.com

A key method for assessing lung inflammation in animal models is through bronchoalveolar lavage (BAL), a procedure that collects cells from the lower respiratory tract for analysis. nih.govnih.gov In animal models of acute lung injury, treatment with Lonodelestat led to a significant, dose-dependent reduction in the infiltration of various inflammatory cells into the lungs. medchemexpress.com

Analysis of BAL fluid from mice with HNE-induced lung injury showed that Lonodelestat markedly decreased the number of neutrophils, macrophages, epithelial cells, and lymphocytes. medchemexpress.com The most significant effect was observed at a dose of 2 mg/kg, which resulted in a 65% reduction in neutrophils and a 77% reduction in lymphocytes, highlighting the compound's potent anti-inflammatory effects in vivo. medchemexpress.com

Table 2: Effect of Lonodelestat on Inflammatory Cell Infiltration in a Mouse Model of Acute Lung Injury

| Cell Type | Maximum Inhibition (%) | Effective Dose | Source(s) |

|---|---|---|---|

| Neutrophils | 65% | 2 mg/kg | medchemexpress.com |

| Epithelial Cells | 68% | 2 mg/kg | medchemexpress.com |

| Macrophages | 33% | 2 mg/kg | medchemexpress.com |

| Lymphocytes | 77% | 2 mg/kg | medchemexpress.com |

Mechanistic Investigations of Anti-inflammatory Effects in Preclinical Disease Models

Lonodelestat, formerly known as POL6014, is a potent and selective inhibitor of human neutrophil elastase (hNE), a key protease involved in the inflammatory cascade of various pulmonary diseases. santhera.comsanthera.com Preclinical studies have demonstrated its effectiveness in animal models of neutrophil activation in the lung and acute lung injury (ALI). santhera.comsanthera.com The primary mechanism of Lonodelestat's anti-inflammatory action is the direct and reversible inhibition of hNE. santhera.com In chronic inflammatory lung conditions, neutrophils release excessive amounts of hNE, which degrades essential components of the lung's extracellular matrix, such as elastin (B1584352) and collagen, leading to tissue damage and a decline in pulmonary function. spexisbio.com By inhibiting hNE, Lonodelestat mitigates these destructive processes.

In a preclinical model of ALI in mice, induced by the administration of human neutrophil elastase, intranasal delivery of Lonodelestat was shown to significantly reduce the inflammatory response. The compound dose-dependently decreased the number of inflammatory cells, including neutrophils, macrophages, epithelial cells, and lymphocytes, recovered in the bronchoalveolar lavage (BAL) fluid.

A study in a rat model of lung neutrophil activation, induced by lipopolysaccharide (LPS) and N-formyl-methionyl-leucyl-phenylalanine (fMLP), further elucidated the mechanistic effects of inhaled Lonodelestat. The administration of Lonodelestat via inhalation resulted in a dose-dependent and significant reduction of neutrophil elastase activity in the BAL fluid. santhera.com This direct inhibition of the target enzyme in the airways underscores the primary mechanism of Lonodelestat's anti-inflammatory effect in preclinical disease models. santhera.com

Table 1: Effect of Intranasal Lonodelestat on Inflammatory Cell Infiltration in a Mouse Model of hNE-Induced Acute Lung Injury

| Inflammatory Cell Type | Maximum Percentage Reduction | Lonodelestat Dose | Significance (p-value) |

|---|---|---|---|

| Neutrophils | 65% | 2 mg/kg | <0.001 |

| Epithelial Cells | 68% | 2 mg/kg | <0.001 |

| Macrophages | 33% | 2 mg/kg | <0.001 |

| Lymphocytes | 77% | 2 mg/kg | <0.001 |

Pharmacokinetic and Pharmacodynamic Research in Preclinical Animal Models

Lung Tissue Exposure and Distribution Kinetics in Animal Systems

Preclinical studies have consistently shown that administration of Lonodelestat via inhalation leads to high concentrations of the compound directly in the lungs, the target site of action, while minimizing systemic exposure. spexisbio.com This favorable pharmacokinetic profile is a key attribute of Lonodelestat. spexisbio.com

In a study utilizing a rat model of lung inflammation, the distribution kinetics of inhaled Lonodelestat were investigated. Following snout-only inhalation for 30 minutes, the concentration of Lonodelestat in the lung tissue was measured. The results demonstrated a dose-dependent increase in lung tissue concentration, achieving significant levels at the site of inflammation. santhera.com This high local exposure is crucial for achieving therapeutic efficacy in pulmonary diseases. The data from this study highlights the efficient delivery of Lonodelestat to the lung parenchyma.

Table 2: Lonodelestat Concentration in Rat Lung Tissue 30 Minutes Post-Inhalation

| Estimated Lung Dose (mg/kg) | Mean Lung Concentration (ng/g) |

|---|---|

| 0.03 | ~100 |

| 0.1 | ~1,000 |

| 0.3 | ~10,000 |

| 1 | ~100,000 |

| 3 | ~300,000 |

Systemic Exposure and Bioavailability in Animal Systems

A significant advantage of the preclinical pharmacokinetic profile of Lonodelestat is its low systemic exposure following inhalation. spexisbio.com This characteristic is desirable as it reduces the potential for off-target side effects. Studies in animal models have confirmed that while high concentrations of Lonodelestat are achieved in the lungs, the corresponding plasma concentrations are substantially lower. santhera.com

In the same rat model of lung neutrophil activation, plasma levels of Lonodelestat were measured three hours after the start of inhalation. The data revealed that the systemic concentrations were approximately 1,000 times lower than the concentrations detected in the lung tissue. santhera.com This stark difference between local and systemic exposure underscores the targeted nature of inhaled Lonodelestat and suggests low systemic bioavailability, a favorable attribute for a locally acting respiratory therapeutic. This pharmacokinetic profile was also observed in clinical trials in humans, where a single inhaled dose resulted in high concentrations in the sputum with simultaneously low plasma concentrations. nih.gov

Table 3: Comparison of Lonodelestat Concentration in Rat Lung vs. Plasma

| Estimated Lung Dose (mg/kg) | Mean Lung Concentration (ng/g) at 30 min | Mean Plasma Concentration (ng/mL) at 3 hr |

|---|---|---|

| 0.03 | ~100 | ~0.1 |

| 0.1 | ~1,000 | ~1 |

| 0.3 | ~10,000 | ~10 |

| 1 | ~100,000 | ~100 |

| 3 | ~300,000 | ~300 |

Correlation of Exposure with Neutrophil Elastase Inhibition in Animal Biological Fluids

Preclinical pharmacodynamic studies have established a clear correlation between the exposure to Lonodelestat in the lungs and the inhibition of its target, neutrophil elastase, in relevant biological fluids. This relationship is fundamental to demonstrating the drug's mechanism of action and predicting its therapeutic effect.

In a rat model of LPS/fMLP-induced lung neutrophil activation, the administration of Lonodelestat via intratracheal or inhalation routes resulted in a significant and dose-dependent inhibition of neutrophil elastase activity in the bronchoalveolar lavage fluid. santhera.com The study demonstrated that as the dose of Lonodelestat increased, leading to higher concentrations in the lung, the enzymatic activity of neutrophil elastase in the BAL fluid decreased proportionally. santhera.com For instance, intratracheal administration of Lonodelestat at doses of 0.3, 1, and 3 mg/kg led to a 71%, 86%, and 94% reduction in NE activity, respectively. santhera.com Similarly, inhaled Lonodelestat at estimated lung doses of 0.3, 1, and 3 mg/kg resulted in a 58%, 79%, and 87% reduction in NE activity. santhera.com This strong exposure-response relationship confirms that the high lung concentrations achieved with Lonodelestat translate into effective target engagement at the site of inflammation.

Table 4: Correlation of Inhaled Lonodelestat Dose with Neutrophil Elastase (NE) Inhibition in Rat BAL Fluid

| Estimated Lung Dose (mg/kg) | Percentage Reduction in NE Activity vs. Vehicle |

|---|---|

| 0.03 | 23% |

| 0.1 | 38% |

| 0.3 | 58% |

| 1 | 79% |

| 3 | 87% |

Scaling Methodologies for Pharmacodynamic Translation from Preclinical Data

The translation of pharmacodynamic data from preclinical animal models to humans is a critical step in drug development, aiming to predict the efficacious human dose. For inhaled drugs, allometric scaling is a commonly used method for this purpose. nih.gov Allometry is the study of how the characteristics of living creatures change with size. allucent.com In pharmacology, it is based on the principle that many physiological and metabolic processes scale in a predictable way with body weight across different species. nih.gov

For inhaled therapies, the scaling is often based on the dose administered per unit of lung surface area or body surface area, rather than body weight alone, to account for the anatomical and physiological similarities and differences in the respiratory tracts of animals and humans. nih.gov A fixed allometric exponent of 0.67 is frequently used for scaling inhaled drug doses from preclinical species to humans. nih.gov This approach helps in extrapolating the dose that is expected to produce a similar biological effect in humans as was observed in the animal studies. nih.gov The integration of preclinical pharmacokinetic and pharmacodynamic (PK/PD) modeling, which links drug concentrations to the observed effect, is crucial for refining these predictions. nih.gov By establishing a clear PK/PD relationship in animal models for Lonodelestat, such as the correlation between lung concentration and neutrophil elastase inhibition, a more robust prediction of the clinically effective dose can be made. nih.gov

Investigational Therapeutic Applications of Lonodelestat Tfa in Preclinical Disease Research

Preclinical Research in Cystic Fibrosis (CF) Disease Models

Cystic Fibrosis is a genetic disorder characterized by chronic lung infections and persistent inflammation, which leads to progressive lung damage. santhera.com A key component of this inflammatory cascade is the massive influx of neutrophils into the airways. cysticfibrosisnewstoday.com These activated immune cells release high levels of human neutrophil elastase, a potent protease that degrades essential components of the lung's structural matrix, impairs immune function, and perpetuates inflammation. santhera.comcysticfibrosisnewstoday.com Consequently, hNE is a major therapeutic target in CF, and preclinical studies have explored Lonodelestat's ability to counteract its damaging effects. cysticfibrosisnewstoday.com

Preclinical research has demonstrated that Lonodelestat is effective in animal models of neutrophil activation in lung tissue. santhera.com While specific models of CF lung disease are complex, acute lung injury (ALI) models are often used to assess the anti-inflammatory potential of hNE inhibitors. These models are relevant as they replicate the neutrophil-driven inflammation characteristic of CF exacerbations.

In a key preclinical study using a mouse model of ALI induced by the administration of human neutrophil elastase, Lonodelestat was shown to significantly reduce the influx of inflammatory cells into the lungs. santhera.com The intranasal administration of Lonodelestat prior to the hNE challenge led to a dose-dependent decrease in the total number of cells recovered in the bronchoalveolar lavage (BAL) fluid, including significant reductions in neutrophils, macrophages, and lymphocytes. This provides direct evidence of Lonodelestat's ability to suppress the inflammatory response driven by hNE in the lungs.

Table 1: Effect of Lonodelestat on Inflammatory Cell Infiltration in a Mouse Model of hNE-Induced Acute Lung Injury This table summarizes the percentage reduction of different inflammatory cell types in the bronchoalveolar lavage (BAL) fluid of mice treated with Lonodelestat compared to untreated controls following a challenge with human neutrophil elastase (hNE). The data is based on preclinical findings.

| Cell Type | Maximum Observed Reduction (%) |

| Neutrophils | 65% |

| Epithelial Cells | 68% |

| Macrophages | 33% |

| Lymphocytes | 77% |

The data indicates a potent anti-inflammatory effect of Lonodelestat in a model of protease-induced lung inflammation.

The core pathology of CF lung disease involves the progressive destruction of airway and parenchymal tissue by proteases, predominantly hNE. cysticfibrosisnewstoday.com This enzyme degrades elastin (B1584352) and collagen, which are vital for maintaining the structural integrity of the lungs, leading to the development of bronchiectasis. cysticfibrosisnewstoday.com Preclinical studies support the hypothesis that by inhibiting hNE, Lonodelestat can mitigate this tissue damage.

Pharmacological studies have shown that Lonodelestat is a highly potent and reversible inhibitor of hNE. cysticfibrosisnewstoday.com Its efficacy has been demonstrated in various animal models of respiratory injury. spexisbio.com By directly neutralizing hNE activity, Lonodelestat is proposed to protect the lung's extracellular matrix from degradation, thereby preserving lung architecture and function. The compound's effectiveness in animal models of neutrophilic inflammation provides foundational evidence for its potential to modulate protease-mediated tissue damage in the CF lung environment. santhera.com

Exploration in Other Neutrophilic Pulmonary Diseases (Preclinical Focus)

The strong scientific rationale for inhibiting hNE in CF extends to other pulmonary diseases characterized by neutrophil-dominant inflammation. santhera.comspexisbio.com Preclinical exploration has thus been initiated or proposed for conditions such as Acute Respiratory Distress Syndrome (ARDS), Non-Cystic Fibrosis Bronchiectasis (NCFB), and Alpha-1 Antitrypsin Deficiency (AATD). santhera.com

ARDS is a form of acute, diffuse, inflammatory lung injury characterized by a rapid onset of widespread inflammation in the lungs. nih.gov A key feature of its pathophysiology is the sequestration of neutrophils in the pulmonary microvasculature and their migration into the alveolar space, where they release hNE and other cytotoxic mediators. This protease activity contributes to the breakdown of the alveolar-capillary barrier, leading to protein-rich edema and severe hypoxemia.

Preclinical studies have validated Lonodelestat's efficacy in animal models of acute lung injury (ALI), which serve as the experimental basis for ARDS. santhera.com As detailed in the mouse model of hNE-induced ALI (see Table 1), Lonodelestat effectively curbed the influx of neutrophils and other inflammatory cells, demonstrating its potential to interrupt the inflammatory cascade that drives ARDS. These findings suggest that hNE inhibition by Lonodelestat could be a viable therapeutic strategy to mitigate the severe lung damage seen in ARDS.

Non-cystic fibrosis bronchiectasis is a chronic condition defined by permanent and irreversible dilation of the bronchi, resulting from a cycle of infection and inflammation. globenewswire.com Similar to CF, neutrophils and hNE are considered major contributors to the airway damage and disease progression in NCFB. researchgate.net High levels of hNE in the sputum of NCFB patients are associated with more severe disease and a higher risk of exacerbations.

Despite the strong mechanistic overlap with CF, specific preclinical data on the use of Lonodelestat in animal models of NCFB is not extensively documented in publicly available literature. The role of hNE in NCFB is considered less understood than in CF due to a relative lack of preclinical data for the condition. researchgate.net However, based on its proven efficacy as a potent hNE inhibitor in other models of neutrophilic lung inflammation, Lonodelestat is considered a promising pipeline therapy for NCFB. spexisbio.comglobenewswire.com

Alpha-1 Antitrypsin Deficiency is a genetic disorder that predisposes individuals to severe, early-onset emphysema. nih.gov The disease is caused by a deficiency of the alpha-1 antitrypsin protein, the body's primary natural inhibitor of hNE. nih.gov This deficiency leads to a protease-antiprotease imbalance, where unchecked hNE activity destroys the alveolar walls, resulting in emphysema. nih.govresearchgate.net

The primary therapeutic strategy for AATD-related lung disease is augmentation therapy, which is not always sufficient. Therefore, direct inhibition of hNE with small molecules like Lonodelestat presents a logical alternative or complementary approach. centroandaluzalfa1.org Animal models of AATD, including genetically engineered mice and ferrets that replicate human disease, have been developed and are crucial for testing new therapies. umassmed.eduuiowa.edunih.gov While Lonodelestat has been identified as a potential therapeutic for AATD due to its mechanism of action, cysticfibrosisnewstoday.comspexisbio.com specific studies testing its efficacy directly in AATD animal models are not yet widely reported in the scientific literature. The investigation remains an area of interest based on the fundamental role of hNE in the pathogenesis of AATD.

Chronic Obstructive Pulmonary Disease (COPD) Experimental Paradigms

Chronic Obstructive Pulmonary Disease (COPD) is a progressive lung disease characterized by persistent respiratory symptoms and airflow limitation due to airway and/or alveolar abnormalities, commonly caused by significant exposure to noxious particles or gases, most notably cigarette smoke. tobaccoinduceddiseases.org The underlying pathology involves chronic inflammation, an imbalance of proteases and antiproteases, and oxidative stress, leading to features such as emphysema, small airway fibrosis, and mucus hypersecretion. nih.gov

Preclinical research into potential COPD therapies relies on various animal models designed to mimic key aspects of the human disease. Common experimental paradigms include:

Cigarette Smoke (CS) Exposure Models: These are considered the gold standard for inducing COPD in animal models as they closely mimic the primary cause in humans. jpccr.eu Rodents, typically mice or rats, are exposed to cigarette smoke for periods ranging from weeks to months. tobaccoinduceddiseases.org This exposure leads to a chronic inflammatory response in the lungs, characterized by the influx of neutrophils and macrophages, increased levels of pro-inflammatory cytokines, and evidence of oxidative stress. nih.gov Pathological changes observed in these models include emphysema (destruction of alveoli), goblet cell hyperplasia leading to mucus hypersecretion, and airway remodeling. tobaccoinduceddiseases.org

Elastase-Induced Emphysema Models: This model involves the direct instillation of elastase, a protease, into the lungs of animals. nih.gov This method rapidly induces emphysema by breaking down elastin, a critical component of the lung's extracellular matrix. nih.govnih.gov While this model effectively replicates the alveolar destruction seen in human emphysema, it may not fully capture the chronic inflammatory and fibrotic components associated with long-term cigarette smoke exposure. nih.gov

Lipopolysaccharide (LPS) Models: LPS, a component of the outer membrane of Gram-negative bacteria, can be used to induce a robust inflammatory response in the lungs, mimicking the infectious exacerbations often seen in COPD patients. tobaccoinduceddiseases.org LPS can be administered alone or in combination with cigarette smoke to create a more complex model of the disease. tobaccoinduceddiseases.org

While Lonodelestat has been reported to be effective in animal models of neutrophil activation and acute lung injury, specific and detailed findings from preclinical studies utilizing established COPD models have not been widely published in the public domain. santhera.com The potential therapeutic benefit of Lonodelestat in COPD is hypothesized to stem from its ability to inhibit hNE, thereby reducing the proteolytic damage to lung tissue and mitigating the neutrophil-driven inflammatory response that are hallmarks of the disease.

Table 1: Typical Experimental Paradigms and Measured Outcomes in Preclinical COPD Research

| Experimental Model | Key Pathological Features Induced | Common Efficacy Endpoints Measured | Specific Data for Lonodelestat (TFA) |

|---|---|---|---|

| Cigarette Smoke Exposure | Chronic inflammation, emphysema, mucus hypersecretion, airway remodeling. tobaccoinduceddiseases.org | Bronchoalveolar lavage (BAL) fluid cell counts (neutrophils, macrophages), cytokine levels (e.g., TNF-α, IL-6), histological assessment of emphysema (mean linear intercept), mucus production (PAS staining), lung function tests. nih.govjkom.org | Data not publicly available. |

| Elastase-Induced Emphysema | Destruction of alveolar walls, airspace enlargement, loss of lung elasticity. nih.govnih.gov | Histological quantification of airspace enlargement, measurement of lung compliance, assessment of elastin content. nih.gov | Data not publicly available. |

| LPS-Induced Inflammation | Acute and chronic airway inflammation, neutrophilic influx. tobaccoinduceddiseases.org | BAL fluid cell counts, pro-inflammatory mediator levels. tobaccoinduceddiseases.org | Data not publicly available. |

Primary Ciliary Dyskinesia (PCD) Preclinical Investigations

Primary Ciliary Dyskinesia (PCD) is a rare, genetic disorder characterized by impaired function of motile cilia. nih.gov This leads to defective mucociliary clearance, resulting in chronic and recurrent infections of the respiratory tract, sinusitis, and otitis media. nih.gov The persistent inflammation and infections can lead to the development of bronchiectasis and a progressive decline in lung function. While the primary defect in PCD is genetic, the subsequent pathology involves a significant inflammatory component, often with a notable presence of neutrophils in the airways.

Preclinical research in PCD presents unique challenges due to the genetic heterogeneity of the disease. Investigations often involve:

Genetically Modified Animal Models: Researchers may utilize animal models with mutations in genes known to cause PCD in humans to study the disease pathogenesis and test potential therapies. nih.gov

In Vitro Studies with Patient-Derived Cells: A common approach involves obtaining nasal or bronchial epithelial cells from individuals with PCD. These cells can be cultured in vitro to form a differentiated, ciliated epithelium at an air-liquid interface. nih.gov This system allows for the direct assessment of ciliary function and the cellular response to therapeutic interventions.

The rationale for investigating a neutrophil elastase inhibitor like Lonodelestat in PCD stems from the understanding that the chronic infections and impaired mucus clearance in this disease lead to a persistent neutrophilic inflammatory response. This chronic inflammation, and the associated release of hNE, is thought to contribute significantly to the lung damage observed in patients with PCD.

Despite the scientific rationale, a thorough review of publicly available scientific literature and clinical trial registries did not yield any specific preclinical studies of Lonodelestat in animal or in vitro models of Primary Ciliary Dyskinesia. Therefore, there is no available data on the effects of Lonodelestat on endpoints relevant to PCD, such as ciliary beat frequency, mucus transport, or inflammatory markers in PCD-specific models.

Table 2: Potential Experimental Paradigms and Measured Outcomes in Preclinical PCD Research

| Experimental Model | Key Pathological Features Investigated | Potential Efficacy Endpoints | Specific Data for Lonodelestat (TFA) |

|---|---|---|---|

| Genetically Modified Animal Models | Impaired mucociliary clearance, chronic inflammation, spontaneous lung infections. nih.gov | Ciliary ultrastructure and function, mucus accumulation, inflammatory cell infiltration in the lungs, bacterial load. | Data not publicly available. |

| In Vitro Patient-Derived Ciliated Epithelium | Abnormal ciliary beat pattern and frequency, impaired mucus transport. nih.gov | Ciliary beat frequency and coordination, mucus transport velocity, transepithelial electrical resistance, inflammatory mediator release (e.g., IL-8). nih.gov | Data not publicly available. |

Future Research Directions and Translational Perspectives for Lonodelestat Tfa

Development of Next-Generation Neutrophil Elastase Inhibitors

The success of Lonodelestat (TFA) in preclinical models and early clinical trials highlights the therapeutic relevance of targeting neutrophil elastase (NE) medchemexpress.comglpbio.comsanthera.comcysticfibrosisnewstoday.commedchemexpress.com. Future research can build upon the foundational understanding gained from Lonodelestat (TFA) to develop next-generation NE inhibitors with potentially enhanced characteristics. This could involve exploring novel peptide scaffolds or small molecule designs that offer improved oral bioavailability, greater tissue penetration, longer duration of action, or reduced immunogenicity, while maintaining high selectivity for hNE. Furthermore, research into combination therapies, where Lonodelestat (TFA) or its successors are paired with other anti-inflammatory agents or therapies targeting different aspects of neutrophilic inflammation, could yield synergistic benefits. For instance, exploring combinations with agents that modulate neutrophil recruitment or activation pathways could offer a more comprehensive approach to disease management google.com. The development of such next-generation inhibitors will require a deep understanding of the structure-activity relationships and the specific mechanisms by which NE contributes to disease pathogenesis in various conditions.

Advanced Preclinical Models for Evaluating Neutrophilic Inflammation

Translating the promising preclinical findings of Lonodelestat (TFA) into effective clinical treatments necessitates the use of advanced preclinical models that accurately mimic human neutrophilic inflammatory diseases medchemexpress.comspexisbio.comspexisbio.com. While existing models, such as those involving acute lung injury (ALI) induced by human neutrophil elastase (HNE) in mice, have demonstrated Lonodelestat's efficacy in reducing inflammatory cell infiltration medchemexpress.commedchemexpress.comnih.gov, future research should focus on more complex and human-relevant models.

These advanced models could include:

Genetically Engineered Animal Models: Developing or utilizing animal models that recapitulate specific genetic defects associated with human diseases like CF or alpha-1 antitrypsin deficiency (AATD) would allow for a more precise evaluation of Lonodelestat's therapeutic effects in the context of the underlying disease pathology santhera.comnih.gov.

3D Organoid and Lung-on-a-Chip Systems: These in vitro models offer a more physiologically relevant environment compared to traditional 2D cell cultures, allowing for the study of complex cellular interactions, tissue architecture, and drug responses under more controlled conditions medchemexpress.comspexisbio.com. They can provide insights into how Lonodelestat (TFA) interacts with the lung microenvironment and its impact on epithelial barrier function and inflammatory cell behavior.

Chronic Disease Models: Moving beyond acute injury models, research should incorporate models that reflect the chronic, persistent inflammation characteristic of diseases like COPD or non-CF bronchiectasis. These models would better assess the long-term efficacy and potential benefits of sustained NE inhibition with Lonodelestat (TFA) santhera.com.

The data generated from these advanced preclinical models will be critical for refining dosing strategies, predicting clinical outcomes, and supporting the translational development of Lonodelestat (TFA) and similar NE inhibitors.

Table 6.2.1: Preclinical Efficacy Data of Lonodelestat (TFA) in Acute Lung Injury (ALI) Model

| Dose (mg/kg, intranasal) | Cell Type Recovered | Reduction (%) | p-value |

| 0.1 | Neutrophils | 20-30% | <0.05 |

| 0.5 | Neutrophils | 40-50% | <0.01 |

| 2 | Neutrophils | 65% | <0.001 |

| 10 | Neutrophils | >70% | <0.001 |

| 2 | Epithelial Cells | 68% | <0.001 |

| 2 | Macrophages | 33% | <0.001 |

| 2 | Lymphocytes | 77% | <0.001 |

Note: Data adapted from preclinical studies in HNE-treated mice medchemexpress.commedchemexpress.comnih.gov. Specific percentage reductions for lower doses are illustrative based on dose-dependent trends.

Systems Pharmacology Approaches for Lonodelestat (TFA)

Systems pharmacology offers a powerful framework for understanding the complex interactions of drugs within biological systems, integrating pharmacokinetic (PK), pharmacodynamic (PD), and disease pathway data. Applying systems pharmacology approaches to Lonodelestat (TFA) can provide a more holistic view of its behavior and optimize its therapeutic use.

Future research directions in this area include:

Integrated PK/PD Modeling: Developing sophisticated models that link drug concentrations in relevant tissues (e.g., lung, sputum) to the extent of hNE inhibition and downstream inflammatory markers. This can help identify optimal dosing regimens that achieve sustained therapeutic effects while minimizing off-target exposure. Current clinical data show a linear dose-exposure relationship and effective hNE inhibition in sputum santhera.comcysticfibrosisnewstoday.com.

Disease Modeling: Incorporating data from various preclinical models and human studies into computational disease models to simulate the impact of Lonodelestat (TFA) on disease progression in conditions like CF, COPD, or ARDS. This can help predict patient responses and identify patient subgroups most likely to benefit.

Drug Repurposing and Combination Strategies: Systems pharmacology can aid in identifying potential new therapeutic applications for Lonodelestat (TFA) by analyzing its molecular targets and pathways in the context of other diseases. It can also guide the rational design of combination therapies by predicting synergistic effects and potential drug-drug interactions google.com.

By leveraging systems pharmacology, researchers can gain deeper insights into Lonodelestat (TFA)'s mechanism of action, predict its efficacy and safety across different patient populations, and accelerate its development for various pulmonary diseases.

Bioanalytical Method Development for Metabolites and Degradation Products of Lonodelestat (TFA)

For any drug candidate, robust bioanalytical methods are essential for accurate quantification in biological matrices and for understanding its metabolic fate and stability. While Lonodelestat (TFA) is a peptide, which generally has different metabolic pathways than small molecules, the development of sensitive and specific assays is still critical.

Future research should focus on:

Quantification in Biological Matrices: Developing and validating highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of Lonodelestat (TFA) in relevant biological fluids and tissues, particularly lung tissue and sputum, to support PK/PD studies santhera.comcysticfibrosisnewstoday.com.

Metabolite Identification and Profiling: Characterizing the metabolic pathways of Lonodelestat (TFA) in relevant species and humans. This involves identifying and quantifying any peptide fragments or modified forms that may arise from enzymatic degradation or other metabolic processes. Understanding these metabolites is crucial for assessing potential biological activity or toxicity.

Degradation Product Analysis: Investigating the stability of Lonodelestat (TFA) under various storage conditions and physiological environments. Developing methods to detect and quantify potential degradation products is important for ensuring product quality and understanding its shelf-life and behavior in vivo. Peptide drugs can be susceptible to hydrolysis, oxidation, and deamidation, requiring careful analytical monitoring.

Biomarker Assays: Further refining assays to measure the direct pharmacodynamic effect of Lonodelestat (TFA), such as the inhibition of hNE activity in sputum or bronchoalveolar lavage (BAL) fluid, to confirm target engagement and therapeutic response medchemexpress.comsanthera.comcysticfibrosisnewstoday.comnih.gov.

Q & A

Q. What is the primary mechanism of action of Lonodelestat (TFA) in inhibiting human neutrophil elastase (hNE), and how is this quantified experimentally?

Lonodelestat (TFA) selectively inhibits hNE through competitive binding to the enzyme’s active site, as demonstrated by its IC50 value of 0.20 μg/mL in vitro . Researchers typically use fluorogenic substrate assays (e.g., MeOSuc-AAPV-AMC) to measure enzymatic activity reduction. Proper controls, such as zymosan-stimulated neutrophil assays, are essential to confirm specificity and rule off-target effects .

Q. What experimental models are recommended for preliminary efficacy testing of Lonodelestat (TFA) in cystic fibrosis (CF) research?

In vitro models include human neutrophil supernatants or CFTR-deficient bronchial epithelial cell lines to simulate protease-antiprotease imbalance. For in vivo studies, murine models of Pseudomonas aeruginosa-induced lung inflammation are common. Ensure consistency in dosing regimens (e.g., oral vs. inhaled administration) and endpoints (e.g., bronchoalveolar lavage fluid elastase activity) .

Q. How should researchers validate the selectivity of Lonodelestat (TFA) against other serine proteases?

Cross-reactivity testing with related enzymes (e.g., cathepsin G, proteinase 3) is critical. Use tandem mass spectrometry or activity-based probes to confirm binding specificity. Include positive controls (e.g., α1-antitrypsin) and negative controls (enzyme-free buffers) in experimental setups .

Advanced Research Questions

Q. What methodological strategies address discrepancies between Lonodelestat (TFA)’s in vitro potency and variable in vivo outcomes in preclinical CF models?

Contradictions may arise from differences in bioavailability or tissue penetration. To resolve this:

- Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma/tissue concentrations with elastase inhibition .

- Use microdialysis in target tissues (e.g., lung epithelium) to measure drug distribution .

- Consider species-specific metabolic differences; humanized mouse models may improve translational relevance .

Q. How can researchers optimize experimental designs to assess Lonodelestat (TFA)’s synergies with other CF therapies (e.g., CFTR modulators)?

- Employ factorial design experiments to test combinatorial effects. For example, pair Lonodelestat (TFA) with ivacaftor and measure synergistic reductions in lung inflammation markers.

- Use multivariate regression to distinguish additive vs. synergistic interactions. Report confidence intervals and effect sizes to avoid overinterpretation .

- Include longitudinal metrics (e.g., forced expiratory volume) to evaluate chronic efficacy .

Q. What statistical approaches are recommended for analyzing high variability in elastase activity data from Lonodelestat (TFA) clinical trials?

- Apply mixed-effects models to account for inter-patient variability and repeated measures.

- Use non-parametric tests (e.g., Wilcoxon signed-rank) if data violate normality assumptions.

- Predefine outlier exclusion criteria (e.g., values beyond 3 SDs) in the study protocol to minimize bias .

Q. How should researchers handle conflicting findings between Lonodelestat (TFA)’s anti-inflammatory effects and its termination in clinical development?

- Conduct meta-analyses of preclinical and early-phase clinical data to identify gaps (e.g., insufficient target engagement in humans).

- Review trial design limitations (e.g., suboptimal dosing, patient stratification) cited in Santhera’s discontinuation announcement .

- Explore alternative delivery mechanisms (e.g., nanoparticle encapsulation) in follow-up studies to enhance bioavailability .

Methodological Best Practices

- Data Presentation : Format tables per APA guidelines, including Roman numeral numbering, centered titles, and footnotes explaining abbreviations (e.g., "hNE" for human neutrophil elastase) .

- Reproducibility : Document raw data and analysis scripts in repositories like Figshare or Zenodo. Use version control (e.g., Git) for collaborative projects .

- Ethical Reporting : Disclose conflicts of interest, particularly if repurposing Lonodelestat (TFA) for off-label research applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.